The Gene Expression Omnibus (GEO): A Technical Guide for Researchers
The Gene Expression Omnibus (GEO): A Technical Guide for Researchers
The Gene Expression Omnibus (GEO) is a public repository of functional genomics data managed by the National Center for Biotechnology Information (NCBI).[1] It serves as a critical resource for the scientific community, archiving and freely distributing high-throughput gene expression and other functional genomics data. This guide provides an in-depth technical overview of the GEO database, tailored for researchers, scientists, and drug development professionals.
Understanding the GEO Data Structure
GEO organizes data into four main record types: Platforms, Samples, Series, and DataSets. This hierarchical structure ensures that data is well-annotated and easy to navigate.[2]
| Data Record Type | Accession Prefix | Description |
| Platform (GPL) | GPL | Describes the array or sequencing technology used to generate the data. This includes details about the physical array design or the sequencing instrument and protocol.[3] |
| Sample (GSM) | GSM | Contains information about an individual sample, including its source, the experimental treatments it underwent, and the resulting data. Each Sample record is linked to a single Platform.[3] |
| Series (GSE) | GSE | Groups together a set of related Samples that constitute a single experiment. The Series record provides a description of the overall study.[3] |
| DataSet (GDS) | GDS | A curated collection of biologically and statistically comparable Samples from a Series. DataSets are organized to facilitate analysis and visualization of gene expression data.[3] |
Data Submission to GEO: A Step-by-Step Overview
Submitting data to GEO involves preparing three key components: a metadata spreadsheet, processed data files, and raw data files.[1] The submission process is designed to ensure that the data is MIAME (Minimum Information About a Microarray Experiment) compliant.[4]
Required Data Components
A complete GEO submission consists of the following:
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Metadata Spreadsheet: A template Excel file provided by GEO must be filled out with detailed information about the study, samples, and protocols.[1] All required fields, marked with an asterisk, must be completed.[5]
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Raw Data Files: These are the original files generated by the sequencing instrument, typically in FASTQ or BAM format.[1] GEO deposits these raw files into the Sequence Read Archive (SRA) on behalf of the submitter.[1]
Data Submission Workflow
The general workflow for submitting high-throughput sequencing data to GEO is as follows:
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility and interpretation of submitted data. Below are generalized protocols for two common types of experiments found in GEO.
RNA-Seq Experimental Protocol
RNA sequencing (RNA-seq) is a powerful method for transcriptome profiling. A typical RNA-seq workflow involves the following steps:
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RNA Isolation: Extract total RNA from the biological samples of interest.
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RNA Quality Control: Assess the quantity and quality of the extracted RNA using spectrophotometry and capillary electrophoresis.
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Library Preparation:
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Deplete ribosomal RNA (rRNA) or enrich for messenger RNA (mRNA) using poly-A selection.
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Fragment the RNA.
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Synthesize first-strand cDNA using reverse transcriptase and random primers.
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Synthesize second-strand cDNA.
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Perform end-repair, A-tailing, and adapter ligation.
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Amplify the library using PCR.
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Library Quality Control: Validate the size and concentration of the sequencing library.
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Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform.
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Data Analysis:
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Perform quality control on the raw sequencing reads (FASTQ files).
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Align reads to a reference genome or transcriptome.
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Quantify gene or transcript expression to generate a count matrix.
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ChIP-Seq Experimental Protocol
Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is used to identify the binding sites of DNA-associated proteins.
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Cross-linking: Treat cells with formaldehyde to cross-link proteins to DNA.
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Chromatin Shearing: Lyse the cells and shear the chromatin into small fragments using sonication or enzymatic digestion.
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Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest. The antibody-protein-DNA complexes are then captured using magnetic beads.
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Washing and Elution: Wash the beads to remove non-specifically bound chromatin. Elute the immunoprecipitated chromatin from the beads.
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Reverse Cross-linking: Reverse the protein-DNA cross-links and purify the DNA.
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Library Preparation: Prepare a sequencing library from the purified DNA fragments.
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Sequencing: Sequence the prepared libraries.
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Data Analysis:
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Perform quality control on the raw sequencing reads.
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Align reads to a reference genome.
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Perform peak calling to identify regions of enrichment.
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Data Analysis with GEO2R
GEO2R is an interactive web tool that allows users to perform differential expression analysis on GEO data without needing programming expertise.[6] It utilizes the R packages GEOquery and limma for microarray data and DESeq2 for RNA-seq data.[6]
GEO2R Analysis Workflow
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Select a GEO Series: Choose a GSE accession number to analyze.
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Define Groups: Assign samples from the Series into two or more experimental groups for comparison.
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Perform Analysis: GEO2R performs a statistical comparison between the defined groups to identify differentially expressed genes.
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View Results: The results are presented as a table of genes ranked by p-value, along with visualizations like volcano plots and heatmaps.
| GEO2R Feature | Description |
| Input | A GEO Series (GSE) accession number. |
| Statistical Packages | limma for microarray data, DESeq2 for RNA-seq data.[6] |
| Output | A table of differentially expressed genes with associated statistics (log2 fold change, p-value, adjusted p-value). |
| Visualizations | Volcano plots, heatmaps, box plots, and mean-difference plots. |
Signaling Pathways Investigated with GEO Data
GEO datasets are frequently used to investigate the role of various signaling pathways in different biological contexts. Here are a few examples of signaling pathways that have been studied using data from GEO.
p53 Signaling Pathway
The p53 signaling pathway plays a crucial role in tumor suppression by regulating cell cycle arrest, apoptosis, and DNA repair.[7] Studies using GEO datasets have identified key genes in the p53 pathway that are dysregulated in various cancers.[8]
TGF-beta Signaling Pathway
The Transforming Growth Factor-beta (TGF-β) signaling pathway is involved in many cellular processes, including cell growth, differentiation, and apoptosis.[9] Its dysregulation is implicated in cancer and other diseases.[9]
NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the immune response, inflammation, and cell survival.[10] Analysis of GEO data has provided insights into the role of NF-κB in various inflammatory diseases and cancers.[10]
MAPK/ERK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway, which includes the Extracellular signal-Regulated Kinase (ERK), is a crucial signaling cascade that regulates cell proliferation, differentiation, and survival.[11] Its aberrant activation is a common feature of many cancers.
Conclusion
The Gene Expression Omnibus is an indispensable resource for the scientific community, providing a vast and freely accessible collection of functional genomics data. This guide has provided a technical overview of the GEO database, from its fundamental data structures and submission procedures to the powerful analysis tools it offers. By understanding the intricacies of GEO, researchers can effectively leverage this resource to advance their own research and contribute to the collective body of scientific knowledge.
References
- 1. Submitting high-throughput sequence data to GEO - GEO - NCBI [ncbi.nlm.nih.gov]
- 2. KEGG_MAPK_SIGNALING_PATHWAY [gsea-msigdb.org]
- 3. Gene Set - erk1/erk2 mapk signaling pathway [maayanlab.cloud]
- 4. encodeproject.org [encodeproject.org]
- 5. researchgate.net [researchgate.net]
- 6. BIOCARTA_NFKB_PATHWAY [gsea-msigdb.org]
- 7. Integrated analysis of cell cycle and p53 signaling pathways related genes in breast, colorectal, lung, and pancreatic cancers: implications for prognosis and drug sensitivity for therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Identification and validation of three core genes in p53 signaling pathway in hepatitis B virus-related hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Expression profiling of genes regulated by TGF-beta: Differential regulation in normal and tumour cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Identification of Potential Key Genes and Pathways for Inflammatory Breast Cancer Based on GEO and TCGA Databases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. GEO Accession viewer [ncbi.nlm.nih.gov]
